molecular formula C17H20FNO B3172293 5-Fluoro-2-[4-(tert-pentyl)phenoxy]aniline CAS No. 946717-05-1

5-Fluoro-2-[4-(tert-pentyl)phenoxy]aniline

Cat. No.: B3172293
CAS No.: 946717-05-1
M. Wt: 273.34 g/mol
InChI Key: CJMJLTHLPVYVKJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-[4-(tert-pentyl)phenoxy]aniline is an aromatic amine derivative featuring a fluorine atom at position 5 and a bulky 4-(tert-pentyl)phenoxy group at position 2 of the aniline ring. Its molecular formula is C₁₈H₂₂FNO, with a molecular weight of 287.38 g/mol. The tert-pentyl (2-methylbutan-2-yl) substituent contributes to high lipophilicity, making it suitable for applications requiring hydrophobic interactions, such as agrochemical or pharmaceutical intermediates .

Properties

IUPAC Name

5-fluoro-2-[4-(2-methylbutan-2-yl)phenoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO/c1-4-17(2,3)12-5-8-14(9-6-12)20-16-10-7-13(18)11-15(16)19/h5-11H,4,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMJLTHLPVYVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[4-(tert-pentyl)phenoxy]aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 4-(tert-pentyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic aromatic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[4-(tert-pentyl)phenoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-2-[4-(tert-pentyl)phenoxy]aniline has been explored for its potential therapeutic properties, particularly in drug development. Its structural features may contribute to biological activity, making it a candidate for further investigation in pharmacology.

  • Case Study : Research has indicated that compounds with similar structures exhibit anti-cancer properties. For instance, phenoxy anilines have been studied for their ability to inhibit specific cancer cell lines, suggesting that derivatives like this compound could have similar effects .

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It can be utilized in the development of agrochemicals and pharmaceuticals.

  • Application Example : The compound can be employed in the synthesis of phenoxy-substituted drugs, which are known for their diverse biological activities .
Application AreaSpecific Use Cases
Medicinal ChemistryPotential anti-cancer agent
Organic SynthesisIntermediate for pharmaceuticals and agrochemicals

Research indicates that this compound may interact with various biological targets, influencing cellular pathways.

Industrial Applications

Beyond its scientific research applications, this compound is also being explored for industrial uses, particularly in the production of specialty chemicals.

  • Example : It may serve as an additive in formulations requiring enhanced chemical stability or specific reactivity profiles .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[4-(tert-pentyl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and tert-pentyl group play crucial roles in enhancing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural features and physicochemical properties of 5-Fluoro-2-[4-(tert-pentyl)phenoxy]aniline and its analogues:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Notes
This compound C₁₈H₂₂FNO 2-(tert-pentyl phenoxy), 5-F 287.38 High steric bulk and lipophilicity; potential for membrane penetration .
4-[4-(tert-pentyl)phenoxy]-3-(trifluoromethyl)aniline C₁₈H₂₀F₃NO 3-CF₃, 4-(tert-pentyl phenoxy) 323.35 Enhanced electron-withdrawing effects from CF₃; possible reduced nucleophilicity .
5-Fluoro-2-methoxy-4-(4-methylpiperazinyl)aniline C₁₂H₁₈FN₃O 2-OCH₃, 4-piperazinyl, 5-F 239.29 Basic piperazinyl group improves aqueous solubility; common in drug design .
5-Fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline C₈H₇FN₄S 2-S-triazole, 5-F 210.23 Sulfur linkage may enhance metabolic stability; heterocyclic moiety for binding .
2-Fluoro-5-(trifluoromethyl)aniline C₇H₅F₄N 2-F, 5-CF₃ 179.11 Compact structure; strong electron-withdrawing effects alter reactivity .

Physicochemical and Electronic Properties

  • Lipophilicity : The tert-pentyl group in the target compound increases logP compared to analogues with smaller substituents (e.g., methoxy or CF₃). This property is critical for bioavailability in drug design .
  • Electron Effects: The trifluoromethyl group in 4-[4-(tert-pentyl)phenoxy]-3-(trifluoromethyl)aniline withdraws electron density, reducing the amine's nucleophilicity compared to the fluorine-substituted target compound .
  • Solubility : Piperazinyl derivatives (e.g., 5-Fluoro-2-methoxy-4-(4-methylpiperazinyl)aniline) exhibit improved water solubility due to basic nitrogen atoms, whereas tert-pentyl-substituted compounds are more lipid-soluble .

Reactivity and Stability

  • Steric Hindrance : The bulky tert-pentyl group in the target compound may hinder electrophilic substitution reactions at the ortho and para positions of the aniline ring, unlike less hindered analogues like 2-Fluoro-5-(trifluoromethyl)aniline .
  • Oxidative Stability: Sulfur-containing analogues (e.g., 5-Fluoro-2-(triazol-5-ylthio)aniline) may be prone to oxidation, whereas the tert-pentyl phenoxy group provides steric protection against degradation .

Research Findings and Trends

  • Substituent Position Effects: Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) demonstrate that substituent positioning significantly impacts hydrogen bonding and crystal packing . This suggests that the tert-pentyl phenoxy group’s position in the target compound will influence its solid-state behavior and reactivity.
  • Molecular Docking : Piperazinyl and triazole-containing analogues show higher binding affinities in computational models for neurotransmitter receptors, highlighting the importance of heterocycles in drug design .

Biological Activity

5-Fluoro-2-[4-(tert-pentyl)phenoxy]aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17H20FNOC_{17}H_{20}FNO. The presence of the fluorine atom and the tert-pentyl group contributes to its unique properties, potentially influencing its biological activity.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many phenoxy derivatives act as inhibitors for various enzymes, which can lead to anticancer and anti-inflammatory effects.
  • Cell Proliferation Inhibition : Compounds like this compound are evaluated for their ability to inhibit cell proliferation in cancer cell lines.

Anticancer Activity

One of the most significant areas of interest for this compound is its anticancer potential. Studies have shown that similar compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with fluorine substitutions have demonstrated potent inhibitory effects on cell lines such as HepG2 (liver cancer) and Caco-2 (colorectal cancer), with IC50 values indicating effective concentrations for growth inhibition .

Analgesic and Anti-inflammatory Effects

Phenoxy compounds have also been associated with analgesic and anti-inflammatory properties. The analgesic activity can be attributed to their ability to modulate pain pathways in the central nervous system. In vitro studies suggest that these compounds may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling .

Case Studies

  • Cytotoxicity Assays : A study evaluating a series of phenoxy derivatives found that those with fluorine substitutions exhibited significant cytotoxicity against human cancer cell lines. For example, a derivative similar to this compound showed an IC50 value of 1.8 μmol against Caco-2 cells, indicating strong growth inhibition .
  • Mechanistic Studies : Research involving the synthesis of various analogs demonstrated that the introduction of different substituents influenced both solubility and biological activity. For instance, modifications to the aniline moiety were shown to enhance anticancer efficacy while maintaining low toxicity profiles .

Data Table: Biological Activity Overview

Activity TypeCell Line/ModelIC50 ValueReference
CytotoxicityCaco-2 (Colorectal)1.8 μmol
CytotoxicityHepG2 (Liver Cancer)Not specified
AnalgesicCOX InhibitionNot quantified

Q & A

Q. What are the standard synthetic routes for preparing 5-Fluoro-2-[4-(tert-pentyl)phenoxy]aniline?

The synthesis typically involves nucleophilic aromatic substitution between 4-(tert-pentyl)phenol and a fluorinated nitroaniline precursor. For example, analogous compounds like 2-Fluoro-4-((2-methylpyridin-4-yl)oxy)aniline are synthesized using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at elevated temperatures (80–100°C) . After substitution, the nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹⁹F NMR : Identifies fluorine substituents and their electronic environment (e.g., chemical shifts between -110 to -120 ppm for aromatic fluorine) .
  • FTIR : Confirms the presence of amine (-NH₂, ~3400 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the solubility properties and handling precautions?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Due to potential toxicity associated with fluorinated anilines, researchers must use gloveboxes or fume hoods , wear nitrile gloves, and store the compound under inert atmospheres (N₂ or Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in substitution reactions?

Density Functional Theory (DFT) calculations model electron distribution and transition states. For example, studies on fluoroaniline isomers use DFT to predict regioselectivity in electrophilic substitution, showing that fluorine's electron-withdrawing effect directs incoming electrophiles to the para position of the aniline ring . Molecular docking simulations can also assess interactions with biological targets, such as enzymes or receptors .

Q. What strategies mitigate byproduct formation during synthesis?

  • Optimized reaction time/temperature : Prevents over-oxidation (e.g., formation of quinones) observed in related compounds .
  • Anhydrous conditions : Reduces hydrolysis of intermediates, as seen in trifluoromethyl-substituted anilines .
  • Catalytic systems : Palladium catalysts with ligands (e.g., XPhos) improve selectivity in coupling reactions .

Q. How does the tert-pentyl group influence steric and electronic effects?

The tert-pentyl group introduces significant steric hindrance, slowing reactions at the phenoxy ring's para position. Its electron-donating inductive effect stabilizes the phenoxide intermediate, enhancing nucleophilic substitution efficiency. Comparative studies on similar compounds (e.g., 4-phenoxy-3-(trifluoromethyl)aniline) show that bulky substituents reduce crystallization tendencies, improving solubility in organic solvents .

Methodological Considerations

  • Reaction Monitoring : Use thin-layer chromatography (TLC) with UV-active plates or HPLC to track intermediate formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the pure product .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) assess shelf life, with LC-MS identifying decomposition products like oxidized amines .

Key Data from Analogous Compounds

PropertyObservation (Analogous Compounds)Source
Melting Point 80–85°C (trifluoromethyl-substituted)
LogP (Lipophilicity) ~3.5 (high due to tert-pentyl group)
Byproducts Quinones (oxidation), dimeric amines

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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